2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid
Description
2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid is an organic compound that features a complex structure combining a furan ring, an indole moiety, and a propionic acid group
Properties
IUPAC Name |
2-[(2,5-dimethylfuran-3-carbonyl)amino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-10-7-14(11(2)24-10)17(21)20-16(18(22)23)8-12-9-19-15-6-4-3-5-13(12)15/h3-7,9,16,19H,8H2,1-2H3,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDUKLAIVGLGIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642127 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid can be achieved through a multi-step process:
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Indole Synthesis: The indole moiety can be prepared using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Coupling Reaction: The furan and indole intermediates are then coupled through an amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Final Modification: The propionic acid group is introduced through a Friedel-Crafts acylation reaction, where the indole-furan intermediate reacts with propionic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of furan-2,5-dione derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the indole moiety.
Organic Synthesis: Utilized as a building block for the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of 2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The indole moiety may play a key role in binding to these targets, while the furan ring and propionic acid group contribute to the overall stability and solubility of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-3-(1H-indol-3-yl)-acetic acid
- 2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-3-(1H-indol-3-yl)-butyric acid
Uniqueness
2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid is unique due to the specific combination of the furan, indole, and propionic acid groups. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
